Ethyl 1-oxa-4-azaspiro[4.5]decane-3-carboxylate
Description
Ethyl 1-oxa-4-azaspiro[4.5]decane-3-carboxylate is a spirocyclic compound featuring a fused oxazolidine and cyclohexane ring system. The spiro center at the 4-position bridges the 1-oxa-4-azaspiro framework, while the 3-carboxylate ester group enhances its lipophilicity and synthetic versatility. This compound is primarily utilized as a precursor in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structural rigidity and heteroatom-rich scaffold make it a valuable intermediate for designing bioactive molecules with tailored properties .
Properties
Molecular Formula |
C11H19NO3 |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
ethyl 1-oxa-4-azaspiro[4.5]decane-3-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-2-14-10(13)9-8-15-11(12-9)6-4-3-5-7-11/h9,12H,2-8H2,1H3 |
InChI Key |
ANQZLBBJUWKLIV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1COC2(N1)CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Catalytic Aldol Reaction Approach
One of the prominent methods for synthesizing Ethyl 1-oxa-4-azaspiro[4.5]decane-3-carboxylate involves a catalytic aldol reaction using aldehyde derivatives of the spirocyclic scaffold.
Procedure Summary:
- Starting Material: tert-butyl (R)-3-formyl-1-oxa-4-azaspiro[4.5]decane-4-carboxylate.
- Reagents: N,O-bis(trimethylsilyl)acetamide (2.0 equiv), ethyl diazoacetate (1.1 equiv).
- Catalyst: Tetramethylammonium pivalate (TMAP) solution (0.001–0.10 equiv) in dry acetonitrile.
- Conditions: Reaction monitored by ^1H NMR until aldehyde consumption (5–25 minutes).
- Workup: Extraction with ethyl acetate and water, drying over sodium sulfate, filtration, and concentration to yield crude product.
- Purification: Trituration with ethyl acetate/hexanes mixture and filtration to isolate pure product.
- The reaction proceeds efficiently under mild conditions.
- The crude product is typically a tan/orange oil.
- Side product N-trimethylsilylacetamide precipitates as white crystals.
- The method yields high purity products after simple purification steps.
This catalytic aldol reaction has been demonstrated to be a reliable route to prepare spirocyclic ethyl esters related to this compound, enabling further functionalization or direct use in synthesis.
Metal-Catalyzed Oxidative Cyclization
Another advanced synthetic strategy involves metal-catalyzed oxidative cyclization of amide precursors to form the spirocyclic core.
- Starting materials include 4-aminophenol and α-glycolic acid or lactic acid derivatives.
- Formation of hydroxy-substituted amides such as 2-hydroxy-N-(4-hydroxyphenyl)acetamide.
- Oxidative cyclization catalyzed by copper(I) complexes, particularly tetrakis(acetonitrile)copper(I) perchlorate.
- Oxidant: Bis(acetoxy)iodobenzene (PhI(OAc)_2).
- The reaction converts amides into 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones, which are close analogues or intermediates toward this compound.
| Entry | Catalyst | Yield (%) | Notes |
|---|---|---|---|
| 1 | Cu[(CH3CN)4]ClO4 (Copper(I) perchlorate) | 72 | Economical and environmentally friendly catalyst |
| 2 | Rh2(OAc)4 (Rhodium acetate) | 75 | Slightly higher yield, more expensive catalyst |
| 3 | Mn(OAc)2 (Manganese acetate) | 0 | No catalytic activity |
| 4 | FeCl2 (Ferrous chloride) | 0 | No catalytic activity |
| 5 | ZnCl2 (Zinc chloride) | 0 | No catalytic activity |
This method highlights the importance of copper(I) catalysis in achieving efficient oxidative cyclization to generate the spirocyclic framework.
Additional Synthetic Notes
- The aldol reaction can be combined with silylation agents such as N,O-bis(trimethylsilyl)acetamide to improve reaction efficiency and product stability.
- Purification techniques often involve trituration and filtration rather than chromatographic methods, enhancing scalability.
- The oxidative cyclization step is a key transformation that establishes the spirocyclic ring system, which can be further modified chemically.
Comparative Analysis of Preparation Methods
| Aspect | Catalytic Aldol Reaction | Metal-Catalyzed Oxidative Cyclization |
|---|---|---|
| Starting Materials | Aldehyde derivatives of spirocyclic esters | 4-Aminophenol and α-glycolic/lactic acid derivatives |
| Catalysts | Tetramethylammonium pivalate (TMAP) | Copper(I) perchlorate, Rhodium acetate |
| Reaction Conditions | Mild, room temperature, short reaction time (5–25 min) | Mild to moderate temperature, longer reaction time |
| Yield | High, efficient conversion | Moderate to high (72–75%) |
| Key Advantages | Fast, simple workup, scalable | Direct formation of spirocyclic core, environmentally friendly catalyst |
| Limitations | Requires preparation of aldehyde intermediate | Requires metal catalyst and oxidant |
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-oxa-4-azaspiro[4.5]decane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
Ethyl 1-oxa-4-azaspiro[4.5]decane-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 1-oxa-4-azaspiro[4.5]decane-3-carboxylate involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit enzymes or modulate receptors by binding to their active sites. The exact pathways involved depend on the specific application and the structure of the derivative being used.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Spirocyclic Analogues
| Compound Name | Substituents/Modifications | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|
| Ethyl 1-oxa-4-azaspiro[4.5]decane-3-carboxylate | Ethyl ester at C3 | C₁₁H₁₇NO₃ | 211.26 | Lipophilic ester, spirocyclic scaffold |
| 4-(Dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane | Dichloroacetyl group at N4 | C₁₀H₁₃Cl₂NO₂ | 250.12 | Pesticidal activity |
| Methyl 1-thia-4-azaspiro[4.5]decane-3-carboxylate hydrochloride | Sulfur replacing oxygen, methyl ester, HCl salt | C₁₀H₁₈ClNO₂S | 251.77 | Enhanced metabolic stability |
| 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione | Diene and dione groups | C₉H₉NO₄ | 195.17 | Anticancer activity |
| 4-Benzoyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid (3S) | Benzoyl at N4, carboxylic acid at C3 | C₁₆H₁₉NO₄ | 289.33 | Stereospecific binding |
Key Observations :
- Functional Groups : The ethyl ester in the target compound enhances lipophilicity compared to carboxylic acid derivatives (e.g., 4-benzoyl variant) .
- Heteroatom Substitution : Replacing oxygen with sulfur (e.g., 1-thia analogue) increases metabolic stability due to sulfur’s resistance to oxidative degradation .
- Bioactivity : The dichloroacetyl derivative exhibits pesticidal properties, while diene-dione analogues show potent anticancer activity (IC₅₀ values down to 0.08 µM) .
Key Observations :
- The target compound is synthesized via a diastereoselective aldol reaction under mild conditions, achieving high purity (10:1 dr) .
- Anticancer spiro-dienediones require metal-catalyzed cyclization, optimized for regioselectivity .
- Thia-analogues are often isolated as hydrochloride salts to improve crystallinity .
Biological Activity
Ethyl 1-oxa-4-azaspiro[4.5]decane-3-carboxylate is a compound of considerable interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological potential.
Chemical Structure and Synthesis
This compound features a spirocyclic structure that contributes to its biological activity. The synthesis typically involves multi-step reactions that may include the formation of the spirocyclic core through cyclization reactions, often utilizing catalysts to enhance yields.
| Step | Reaction Type | Conditions | Yield |
|---|---|---|---|
| 1 | Cyclization | Metal-catalyzed | High |
| 2 | Functionalization | Varies by substituent | Moderate to High |
| 3 | Purification | Chromatography | High |
Antitumor Activity
Research indicates that derivatives of the spirocyclic structure, including this compound, exhibit significant antitumor properties. A study evaluated several related compounds against various cancer cell lines:
- A549 (Lung Cancer) : Compounds showed IC50 values ranging from 0.18 to 0.19 µM.
- MDA-MB-231 (Breast Cancer) : Notable compounds exhibited IC50 values as low as 0.08 µM.
- HeLa (Cervical Cancer) : Effective compounds had IC50 values around 0.14 µM.
These findings suggest that the compound may act through mechanisms involving apoptosis induction and cell cycle arrest, although specific pathways remain to be fully elucidated .
The exact mechanism of action for this compound is not fully understood; however, it is hypothesized that its biological activity may be linked to:
- Binding Affinity : Interaction with specific cellular targets, potentially influencing signaling pathways related to cell proliferation and survival.
- Reactive Functional Groups : The presence of carboxylic acid and ester functionalities may facilitate interactions with biomolecules such as proteins and nucleic acids.
Study on Anticancer Properties
A notable study synthesized a series of derivatives based on the spirocyclic framework and evaluated their anticancer activity. Among these, compounds derived from Ethyl 1-oxa-4-azaspiro[4.5]decane demonstrated promising results against multiple cancer cell lines, indicating a potential for further development in cancer therapeutics .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound A | Methyl group at position 8 | Moderate antitumor activity |
| Compound B | tert-butyl substitution | Enhanced lipophilicity; variable activity |
| Compound C | Ethyl group at position 8 | Variation in solubility; promising activity |
This comparative analysis highlights how slight modifications in structure can significantly impact biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
